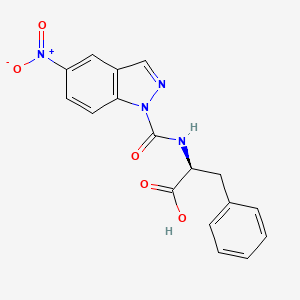
N-(5-Nitro-1H-indazole-1-carbonyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as ortho-nitroaniline and hydrazine derivatives, under acidic or basic conditions.
Nitration: The indazole core is then nitrated using a nitrating agent, such as nitric acid or a mixture of nitric and sulfuric acids, to introduce the nitro group at the 5-position.
Amidation: The carboxylic acid group is introduced through amidation reactions, where the indazole derivative is reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(5-Amino-1H-indazole-1-carboxamido)-3-phenylpropanoic acid.
Substitution: Various substituted indazole derivatives.
Hydrolysis: 5-Nitroindazole-1-carboxylic acid and phenylpropanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigating its effects on cellular processes and its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Chemical Biology: Studying its interactions with biomolecules and its role in modulating biological functions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid would depend on its specific biological target. Generally, indazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of signaling pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby reducing disease symptoms or slowing disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid: (racemic mixture).
2-(5-Nitro-1H-indazole-1-carboxamido)-3-(4-methoxyphenyl)propanoic acid: .
2-(5-Nitro-1H-indazole-1-carboxamido)-3-(4-chlorophenyl)propanoic acid: .
Uniqueness
(S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic mixture or other analogs. The presence of the nitro group at the 5-position of the indazole ring also contributes to its distinct chemical reactivity and potential biological effects.
Eigenschaften
CAS-Nummer |
664985-95-9 |
|---|---|
Molekularformel |
C17H14N4O5 |
Molekulargewicht |
354.32 g/mol |
IUPAC-Name |
(2S)-2-[(5-nitroindazole-1-carbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H14N4O5/c22-16(23)14(8-11-4-2-1-3-5-11)19-17(24)20-15-7-6-13(21(25)26)9-12(15)10-18-20/h1-7,9-10,14H,8H2,(H,19,24)(H,22,23)/t14-/m0/s1 |
InChI-Schlüssel |
LCOQPILPCBRSGR-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


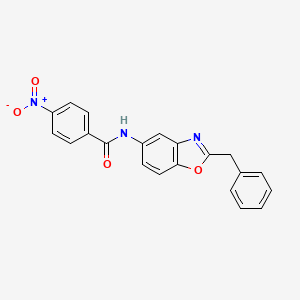
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12897663.png)
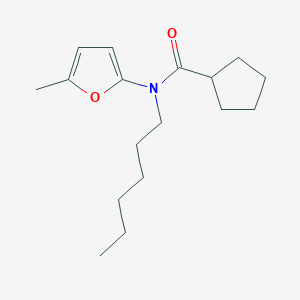
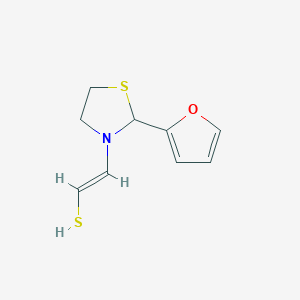
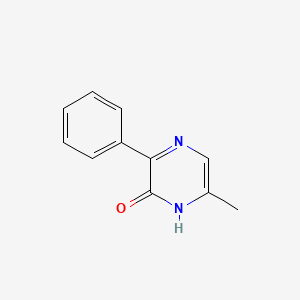
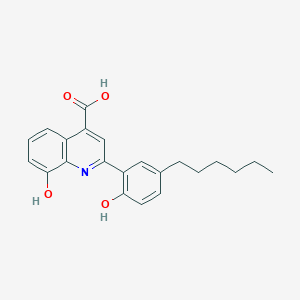
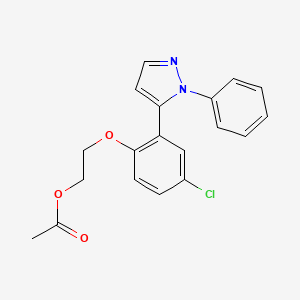
![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)
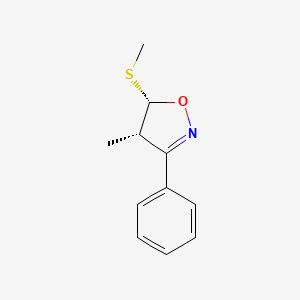

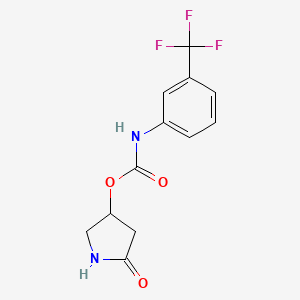
![Imidazo[1,2-A]pyrrolo[3,2-D]imidazole](/img/structure/B12897742.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
